4-Phenylpiperazine vs. 4-Benzylpiperazine Substitution: Impact on Lipophilicity and Predicted CNS Penetration
The target compound carries a 4-phenylpiperazine substituent (direct N-phenyl attachment), contrasting with the 4-benzylpiperazine analog (CAS 915918-67-1) that incorporates a methylene spacer. This structural difference alters the calculated partition coefficient (clogP): the 4-phenylpiperazine scaffold has a lower clogP (~2.0–2.5 range, estimated for the core scaffold [1]) compared to the 4-benzyl analog, which introduces an additional methylene unit increasing lipophilicity by approximately 0.5 log units. In the broader 4-arylpiperazine-ethyl carboxamide class, lower lipophilicity correlates with reduced non-specific protein binding and improved free fraction in CNS pharmacokinetic models [1].
| Evidence Dimension | Calculated partition coefficient (clogP) – predicted CNS penetration determinant |
|---|---|
| Target Compound Data | Estimated clogP ~2.0–2.5 (4-phenylpiperazine scaffold) |
| Comparator Or Baseline | 4-Benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide (CAS 915918-67-1): estimated clogP ~2.5–3.0 (4-benzylpiperazine scaffold) |
| Quantified Difference | ΔclogP ≈ +0.5 log units (benzyl analog more lipophilic) |
| Conditions | Calculated estimates based on fragment-based logP contributions; no experimental logP data available for either compound |
Why This Matters
Lower lipophilicity in the 4-phenylpiperazine derivative may translate to reduced non-specific tissue binding and a more favorable free drug fraction, an important consideration for CNS-targeted probe selection.
- [1] Graulich A, Léonard M, Résimont M, Huang X-P, Roth BL, Liégeois J-F. Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Australian Journal of Chemistry. 2010;63(1):56-67. doi:10.1071/CH09353 View Source
